2-(Fluoromethyl)pyrrolidine

Chemical stability Defluorination Formulation compatibility

2-(Fluoromethyl)pyrrolidine (CAS 927800-78-0) is a racemic, fluorinated saturated five-membered N-heterocycle with molecular formula C5H10FN and a molecular weight of 103.14 g/mol. It belongs to the class of fluorinated pyrrolidine building blocks widely employed in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS No. 927800-78-0
Cat. No. B3168299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)pyrrolidine
CAS927800-78-0
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC(NC1)CF
InChIInChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2
InChIKeyWMCKMBIRRGZGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Fluoromethyl)pyrrolidine (CAS 927800-78-0): A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry and Drug Discovery


2-(Fluoromethyl)pyrrolidine (CAS 927800-78-0) is a racemic, fluorinated saturated five-membered N-heterocycle with molecular formula C5H10FN and a molecular weight of 103.14 g/mol [1]. It belongs to the class of fluorinated pyrrolidine building blocks widely employed in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds . The compound features a monofluoromethyl (–CH2F) substituent at the C-2 position of the pyrrolidine ring, a structural motif that distinguishes it from non-fluorinated analogs (e.g., 2-methylpyrrolidine), positional isomers (e.g., 3-(fluoromethyl)pyrrolidine), and more heavily fluorinated variants (e.g., 2-(trifluoromethyl)pyrrolidine). It is commercially supplied as the free base at ≥95% purity by multiple vendors including Enamine (EN300-89419), AKSci, Leyan, and MolCore .

Why 2-(Fluoromethyl)pyrrolidine Cannot Be Simply Replaced by Pyrrolidine, 2-Methylpyrrolidine, or Positional Isomers in Lead Optimization


The C-2 fluoromethyl substituent simultaneously alters three critical molecular properties—basicity (pKa), solution chemical stability, and conformational preference—in ways that are not recapitulated by any single close analog. Replacing 2-(fluoromethyl)pyrrolidine with the non-fluorinated 2-methylpyrrolidine restores approximately 1.2 pKa units of amine basicity while eliminating the distinctive pH-dependent decomposition liability driven by intramolecular fluorine displacement [1]. Moving the fluoromethyl group from C-2 to C-3 (positional isomer) alters the lipophilicity profile and eliminates the anchimeric participation of the pyrrolidine nitrogen in defluorination, fundamentally changing the compound's reactivity fingerprint [1]. Using the unsubstituted pyrrolidine parent forfeits all fluorine-mediated benefits—including metabolic stability enhancement, pKa modulation for permeability optimization, and conformational bias via the fluorine gauche effect—that motivate incorporation of the fluoromethyl group in the first place [2]. These multidimensional differences mean that no single generic substitute can replicate the integrated property profile of 2-(fluoromethyl)pyrrolidine.

Quantitative Differentiation Evidence for 2-(Fluoromethyl)pyrrolidine Versus Its Closest Analogs


Solution Chemical Stability: 2-(Fluoromethyl)pyrrolidine-Containing Compounds Show 60–90% Decomposition vs. <2% for Non-Fluoromethyl Analogs at Physiological pH

In a Novartis drug discovery program, compounds containing the 2-(fluoromethyl)pyrrolidine motif were assessed in solution stress tests. At pH 7.4 and 50 °C after 7 days, these compounds underwent 60–90% decomposition via intramolecular nucleophilic displacement of fluorine by the pyrrolidine nitrogen, forming an aziridine intermediate that hydrolyzed to hydroxyl and ring-expanded products [1]. Under identical conditions, structurally similar compounds lacking the fluoromethyl group exhibited less than 2% decomposition [1]. This instability led to deprioritization of the chemical series for an intravenous formulation program, demonstrating that the fluoromethyl substitution at C-2 introduces a unique chemical liability not present in non-fluorinated or C-3 fluoromethyl analogs [1].

Chemical stability Defluorination Formulation compatibility Intramolecular nucleophilic displacement

Amine Basicity (pKa) Modulation: 2-(Fluoromethyl)pyrrolidine Reduces pKa by ~1.5 Units Compared to Unsubstituted Pyrrolidine and ~1.2 Units Versus 2-Methylpyrrolidine

The electron-withdrawing fluorine atom in the fluoromethyl group reduces the basicity of the adjacent pyrrolidine nitrogen through a σ-inductive effect. The predicted pKa of the conjugate acid of (2S)-2-(fluoromethyl)pyrrolidine is 9.76 ± 0.10 . This compares to a measured aqueous pKa of 11.27 for the conjugate acid of unsubstituted pyrrolidine [1] and a predicted pKa of 10.93 ± 0.10 for 2-methylpyrrolidine . The ~1.5-unit reduction versus pyrrolidine and ~1.2-unit reduction versus 2-methylpyrrolidine means that at physiological pH (7.4), a significantly higher fraction of 2-(fluoromethyl)pyrrolidine remains in the neutral, membrane-permeable free-base form—a property directly relevant to optimizing oral absorption and blood-brain barrier penetration of derived drug candidates .

Basicity pKa Permeability Protonation state Oral bioavailability

Genotoxicity Profile: Fluoromethylpyrrolidine-Containing Quinolone (DC-756h) Shows Negative Micronucleus Test vs. Positive for the Non-Fluorinated Analog

In a comparative study of 8-methoxyquinolone antibacterials, the derivative bearing a cis-3-amino-4-fluoromethylpyrrolidine at C-7 (compound 19, DC-756h) produced a negative response in the in vivo mouse micronucleus test [1]. In contrast, the structurally analogous 1-cyclopropyl-7-(3-aminopyrrolidinyl) derivative (compound 16), which lacks the fluoromethyl substituent on the pyrrolidine ring, yielded a positive micronucleus response [1]. The authors explicitly concluded that introduction of a fluorine atom into the 3-aminopyrrolidinyl substituent favorably influenced genetic toxicity [1]. Notably, both the fluoromethyl and methyl series of 8-methoxyquinolones displayed antibacterial potency superior to levofloxacin (LVFX) against both Gram-positive and Gram-negative bacteria, indicating that the fluoromethyl modification improved the safety profile without sacrificing efficacy [1].

Genotoxicity Micronucleus test Antibacterial Safety pharmacology Fluoroquinolone

Lipophilicity (XLogP) Differentiation: 2-(Fluoromethyl)pyrrolidine Matches 2-Methylpyrrolidine in Computed Lipophilicity While Distinct from the 3-Positional Isomer

The computed XLogP of (2R)-2-(fluoromethyl)pyrrolidine is 0.7 , identical to the XLogP of 2-methylpyrrolidine (0.7) [1] and slightly higher than unsubstituted pyrrolidine (XLogP 0.50) [2]. In contrast, 3-(fluoromethyl)pyrrolidine hydrochloride exhibits a substantially lower computed LogP of approximately 0.07 , while (S)-3-(fluoromethyl)pyrrolidine hydrochloride has a LogP of approximately 0.99 . This indicates that fluorination at C-2 preserves the lipophilicity contribution of a methyl group while introducing the electronic and conformational effects of fluorine, whereas moving the fluoromethyl group to C-3 produces a different and variable lipophilicity outcome depending on stereochemistry and salt form .

Lipophilicity XLogP Positional isomer ADME Partition coefficient

Conformational Control via the Fluorine Gauche Effect: Fluorinated Pyrrolidines Exhibit Stereoelectronic Bias Absent in Non-Fluorinated Analogs

Fluorinated pyrrolidines are subject to the fluorine gauche effect, a stereoelectronic phenomenon in which an electronegative fluorine substituent preferentially adopts a gauche orientation relative to an electron-withdrawing group or electronegative atom, thereby stabilizing specific ring conformations [1]. NMR and X-ray crystallographic studies on 3-fluoropyrrolidines have demonstrated that the fluorine gauche effect stabilizes C(γ)-exo conformations in solution and in the solid state [1]. Although direct conformational data for 2-(fluoromethyl)pyrrolidine itself are not reported at the same level of detail, the class-level conformational bias is well-established: fluorinated pyrrolidines populate a narrower conformational ensemble than their non-fluorinated counterparts, which undergo rapid pseudorotation between multiple envelope conformations [2]. For 2-(fluoromethyl)pyrrolidine specifically, the proximity of the fluoromethyl group to the ring nitrogen creates an additional stereoelectronic interaction—the same intramolecular nitrogen-fluorine proximity that drives the chemical instability described in Evidence Item 1—that may further restrict conformational freedom relative to 2-methylpyrrolidine or unsubstituted pyrrolidine [3].

Conformation Fluorine gauche effect Pyrrolidine ring puckering Stereoelectronic effect Binding preorganization

Recommended Application Scenarios for 2-(Fluoromethyl)pyrrolidine Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring pKa Reduction for Oral Bioavailability Without Resorting to Trifluoromethylation

For drug discovery programs where the pyrrolidine nitrogen basicity (pKa ~11.3) of the parent scaffold limits passive membrane permeability, 2-(fluoromethyl)pyrrolidine provides an intermediate pKa (~9.76) that increases the neutral fraction at intestinal pH, as supported by cross-study pKa comparisons [1]. This is useful when 2-(trifluoromethyl)pyrrolidine (pKa ~7.86) would overshoot, excessively weakening basicity needed for target engagement or salt formation. The fluoromethyl modification achieves this without altering the XLogP relative to the 2-methyl analog (both 0.7), enabling pKa modulation independent of lipophilicity adjustment .

Antibacterial Quinolone Lead Optimization Targeting Improved Genotoxicity Profile While Retaining Potency

The Kawakami et al. (2000) study demonstrated that incorporating a cis-3-amino-4-fluoromethylpyrrolidine moiety into 8-methoxyquinolones converts a positive in vivo micronucleus test result (observed with the non-fluorinated 3-aminopyrrolidine analog) to a negative one, while maintaining antibacterial potency superior to levofloxacin against both Gram-positive and Gram-negative organisms [1]. Programs developing fluoroquinolone-class antibacterials, or other antibacterial chemotypes incorporating a pyrrolidine C-7 substituent, should prioritize 2-(fluoromethyl)pyrrolidine-derived intermediates to mitigate genotoxicity risk early in lead optimization.

Structure-Based Design Exploiting Conformational Preorganization of the Pyrrolidine Ring

The stereoelectronic fluorine gauche effect, documented for fluorinated pyrrolidines by NMR and X-ray crystallography [1], biases the pyrrolidine ring toward specific puckered conformations. For targets where a preorganized pyrrolidine conformation reduces the entropic penalty of binding (e.g., enzyme active sites with defined shape complementarity, or protein-protein interaction interfaces), 2-(fluoromethyl)pyrrolidine offers a conformational restriction advantage over the freely pseudorotating pyrrolidine or 2-methylpyrrolidine scaffolds. The additional N–F proximity effect unique to the C-2 substitution position may further restrict the conformational landscape in ways not achievable with C-3 fluoromethyl positional isomers.

Solid-Phase or Non-Aqueous Synthetic Routes Where Solution Instability at Neutral pH Is Irrelevant

The documented 60–90% decomposition of 2-(fluoromethyl)pyrrolidine-containing compounds in pH 7.4 aqueous solution at elevated temperature [1] defines a critical exclusion criterion: this building block is contraindicated for programs requiring aqueous solution formulation (e.g., intravenous dosing). However, for synthetic applications conducted in organic solvents, under anhydrous conditions, or on solid support—where the intramolecular nucleophilic displacement pathway is suppressed—this instability concern is mitigated. Procurement decisions should therefore be guided by the intended reaction medium and downstream formulation requirements.

Quote Request

Request a Quote for 2-(Fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.